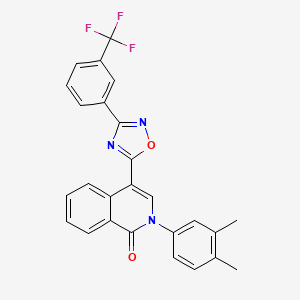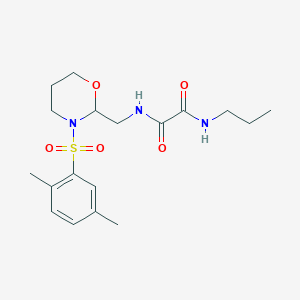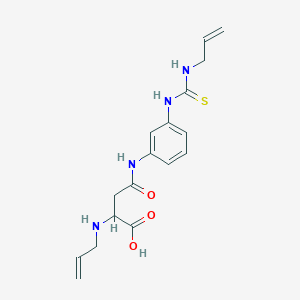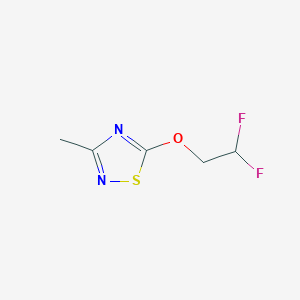
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a heterocyclic molecule that likely exhibits a complex structure due to the presence of multiple aromatic systems and a 1,2,4-oxadiazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives starts with the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield the desired heterocycles . Similarly, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of aminopyrazoles with aromatic aldehydes in acidic media, followed by cyclization and dehydrogenation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry, as well as single-crystal X-ray diffraction studies . The crystal structure can reveal important information about the molecular conformation, lattice parameters, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Heterocyclic compounds like those discussed in the papers can undergo various chemical reactions. For instance, the Heck-mediated synthesis involves coupling reactions that can be used to construct complex molecular frameworks . The reactivity of the 1,2,4-oxadiazole moiety, which is present in the compound of interest, suggests that it could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can significantly affect the compound's lipophilicity, electronic distribution, and potential biological activity . The crystal structure analysis can provide insights into the compound's stability, packing, and potential for forming solid-state interactions .
Relevant Case Studies
While the papers do not provide direct case studies on the compound , they do offer examples of biological activity assessments for related compounds. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were evaluated for antitumor activities against various cancer cell lines, with some compounds showing potent inhibitory activities . These studies suggest that the compound "2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" could also possess interesting biological properties worth investigating.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
AIE-active Ir(III) Complexes : A study on heteroleptic cationic Ir(III) complexes, including the compound , highlighted their potential in data security protection through fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and aggregation-induced phosphorescence emission (AIPE). These properties make them suitable for designing smart luminescent materials (Song et al., 2016).
OLED Applications
Homoleptic Cyclometalated Iridium Complexes : Research into facial homoleptic cyclometalated iridium(III) complexes, where the compound is utilized, showed high efficiency red phosphorescence. These complexes are particularly interesting for their application in organic light-emitting diodes (OLEDs), demonstrating the importance of the structural arrangement for achieving high quantum yields and luminescence properties (Tsuboyama et al., 2003).
Antimicrobial and Anticancer Agents
Schiff Base Supramolecular Complexes : The compound's derivatives have been examined for their antimicrobial activities against various bacterial and fungal species. Such studies underscore their potential utility in developing new antimicrobial agents (El-Sonbati et al., 2016).
Anticancer Agents Synthesis : Derivatives containing the 2-oxoquinoline structure, including our compound of interest, have been synthesized and evaluated against several cancer cell lines. The findings suggested moderate to high levels of antitumor activities, marking them as potential candidates for anticancer drug development (Fang et al., 2016).
Thermodynamic and Solvent Interaction Studies
Thermodynamic Properties : The synthesis and characterization of the compound have led to investigations into its thermodynamic properties in different solvents, providing insights into solute-solvent interactions that are crucial for understanding and improving its applications in various solvated systems (Godhani et al., 2012).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-15-10-11-19(12-16(15)2)32-14-22(20-8-3-4-9-21(20)25(32)33)24-30-23(31-34-24)17-6-5-7-18(13-17)26(27,28)29/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKJIUCNFBNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)
![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)
![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)